molecular formula AsH5 B1242755 Arsorane

Arsorane

Cat. No. B1242755
M. Wt: 79.961 g/mol
InChI Key: FFBCLZHRHDRKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsorane is a member of arsoranes, an arsenic hydride and a mononuclear parent hydride.

Scientific Research Applications

  • Synthesis and Characterization

    • Arsoranes with bulky bidentate ligand systems have been synthesized, demonstrating the kinetic study of isomerization and revealing the unique structures of these compounds. The steric bulk of the ligands affects the barriers to isomerization, with a larger steric bulk leading to higher barriers (Jiang et al., 2012).
  • Formation of Epoxides from Organoarsenic Compounds

    • Research on pentacoordinated organoarsenic compounds (arsoranes) shows the synthesis of a series of arsoranes bearing a β-hydroxyethyl group. These compounds can almost quantitatively produce corresponding epoxides, offering insights into potential applications in organic synthesis (Jiang et al., 2010).
  • Thiocarbonylphosphorane and Arsorane Ligands

    • Research includes the observation of thiocarbonylphosphorane or this compound ligands in certain salts. These findings contribute to the understanding of the chemical behavior and stability of these ligands in different contexts (Burt et al., 2022).
  • Isolation and Kinetic Study of Hypervalent Organoarsenic Compounds

    • The first isolation of hypervalent organoarsenic compounds that violate the apicophilicity concept has been achieved. This research provides valuable information on the energy of isomerization of these arsoranes compared to their phosphorus analogues (Jiang et al., 2007).
  • Synthesis, Structure, and Reactivity of Iminoarsoranes

    • The synthesis and characterization of (tropon-2-ylimino)this compound and its analogues have been studied, providing insights into their reactivity with heterocumulenes and activated acetylene. This research contributes to the understanding of the chemical properties and potential applications of these compounds in organic chemistry (Nitta et al., 2001).
  • Attempts to Produce Penta(heteroaryl)-phosphoranes/Arsoranes

    • Research into the synthesis of penta(heteroaryl)-phosphoranes and -arsoranes explores the transformation of various precursors and the stability of the resulting compounds. This contributes to the field of organometallic chemistry and the understanding of these complex molecules (Monkowius et al., 2004).
  • Synthesis, Structure, and Nitrene-Transfer Reactivity of Iron(II) Complexes

    • Research on the treatment of certain ligands with iron(II) complexes, leading to the formation of iminothis compound-transition-metal complexes, provides insights into the nitrene-transfer reactivity and potential applications in inorganic and organometallic chemistry (Zhao et al., 2018).

properties

Molecular Formula

AsH5

Molecular Weight

79.961 g/mol

IUPAC Name

λ5-arsane

InChI

InChI=1S/AsH5/h1H5

InChI Key

FFBCLZHRHDRKFK-UHFFFAOYSA-N

SMILES

[AsH5]

Canonical SMILES

[AsH5]

Origin of Product

United States

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